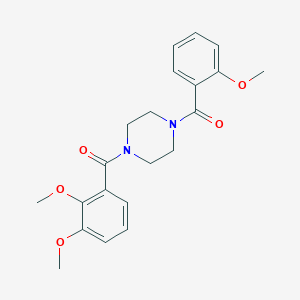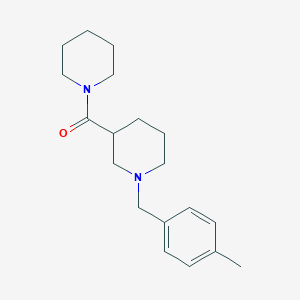![molecular formula C19H27BrN2O B247369 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane, also known as BZA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZA is a member of the azepane family, which is a class of organic compounds that contain a seven-membered ring with a nitrogen atom.
作用机制
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane exerts its pharmacological effects by binding to specific receptors in the brain and peripheral tissues. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane also has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. By binding to these receptors, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane modulates the activity of neurotransmitters and other signaling molecules, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a range of biochemical and physiological effects. In animal studies, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to decrease dopamine and serotonin turnover in the brain, suggesting that it may have a modulatory effect on these neurotransmitters. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has also been shown to decrease the release of glutamate, which is involved in the regulation of pain. Additionally, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
实验室实验的优点和局限性
One of the major advantages of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane is its high selectivity for specific receptors, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. Additionally, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has a relatively long half-life, which allows for sustained pharmacological effects. However, one limitation of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the development of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane analogs with improved pharmacological properties, such as increased solubility or selectivity for specific receptors. Another area of interest is the investigation of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane's effects on other neurotransmitter systems, such as the GABAergic or cholinergic systems. Additionally, further studies are needed to determine the safety and efficacy of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane in humans, as well as its potential therapeutic applications in various diseases.
合成方法
The synthesis of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-bromobenzyl chloride with N-boc-3-piperidone in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with sodium hydroxide to remove the Boc protecting group, yielding 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane in high purity.
科学研究应用
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively due to its potential therapeutic applications in various diseases. One of the major areas of research is its use as an antipsychotic drug. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. Studies have demonstrated that 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has antipsychotic effects in animal models of schizophrenia, and it has been suggested that it may be a promising candidate for the treatment of this disorder.
Another area of research is the use of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane as an analgesic drug. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. Studies have demonstrated that 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has potent analgesic effects in animal models of pain, and it has been suggested that it may be a promising candidate for the treatment of chronic pain.
属性
分子式 |
C19H27BrN2O |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
azepan-1-yl-[1-[(2-bromophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O/c20-18-10-4-3-8-16(18)14-21-11-7-9-17(15-21)19(23)22-12-5-1-2-6-13-22/h3-4,8,10,17H,1-2,5-7,9,11-15H2 |
InChI 键 |
YYMVVDYXESRLFA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
规范 SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)



![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)